2-(3-Chloro-4-fluorophenyl)-3(2H)-isothiazolone

Description

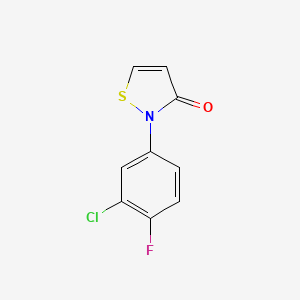

2-(3-Chloro-4-fluorophenyl)-3(2H)-isothiazolone is a halogenated isothiazolone derivative characterized by a 3-chloro-4-fluorophenyl substituent attached to the isothiazolone ring. The presence of both chlorine and fluorine atoms on the phenyl group may enhance its stability and bioactivity compared to simpler analogs .

Properties

IUPAC Name |

2-(3-chloro-4-fluorophenyl)-1,2-thiazol-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClFNOS/c10-7-5-6(1-2-8(7)11)12-9(13)3-4-14-12/h1-5H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOOJWRSQJXGEDS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N2C(=O)C=CS2)Cl)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClFNOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthetic routes and reaction conditions for LY266500 are not extensively documented in publicly available literature. it is known that the compound has a molecular formula of C9H5ClFNOS and an InChIKey of OOOJWRSQJXGEDS-UHFFFAOYSA-N . Industrial production methods for LY266500 would likely involve standard organic synthesis techniques, including the use of appropriate reagents and catalysts to achieve the desired molecular structure.

Chemical Reactions Analysis

LY266500 primarily undergoes inhibition reactions, particularly targeting histidine phosphorylation. The compound does not interfere with the phosphotransfer from the histidine-phosphorylated protein to adenosine diphosphate (ADP) . The major products formed from these reactions are typically the inhibited forms of the target enzymes, such as succinyl coenzyme A synthetase in Trypanosoma brucei .

Scientific Research Applications

LY266500 has several scientific research applications, particularly in the fields of parasitology and infectious diseases. It has been used to study the inhibition of histidine phosphorylation in Trypanosoma brucei and Leishmania donovani . The compound’s ability to inhibit the proliferation of these pathogens makes it a valuable tool in the development of new treatments for diseases caused by these organisms. Additionally, LY266500 has been used in studies investigating the role of histidine phosphorylation in various cellular processes .

Mechanism of Action

The mechanism of action of LY266500 involves the inhibition of histidine phosphorylation in target enzymes. This inhibition disrupts the normal function of these enzymes, leading to a decrease in the proliferation of the target pathogens . The molecular targets of LY266500 include histidine kinases and other enzymes involved in histidine phosphorylation pathways . The compound’s effects are life-cycle stage specific and correlate well with mitochondrial activity in different stages of the pathogens .

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key isothiazolone derivatives and their substituents:

| Compound Name | Substituents | CAS No. | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|---|---|

| 2-(3-Chloro-4-fluorophenyl)-3(2H)-isothiazolone | 3-Cl, 4-F phenyl | N/A | C₉H₆ClFNO₂S | ~243.67 (calculated) |

| 5-Chloro-2-methyl-3(2H)-isothiazolone (CMIT) | 5-Cl, 2-methyl | 26172-55-4 | C₄H₄ClNOS | 149.6 |

| 2-Methyl-3(2H)-isothiazolone (MIT) | 2-methyl | 2682-20-4 | C₄H₅NOS | 115.15 |

| 4,5-Dichloro-2-octyl-3(2H)-isothiazolone (DCOIT) | 4,5-Cl, 2-octyl | 64359-81-5 | C₁₁H₁₇Cl₂NOS | 282.23 |

Key Observations :

Physicochemical Properties

Notes:

Biological Activity

2-(3-Chloro-4-fluorophenyl)-3(2H)-isothiazolone is a chemical compound that has garnered attention for its potential biological activities, particularly as a pharmaceutical agent. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

- Chemical Formula : C9H5ClFNOS

- Molecular Weight : 229.650 g/mol

- Structural Characteristics : The compound features a chloro-fluorophenyl group attached to an isothiazolone ring, which is crucial for its biological activity.

The biological activity of this compound primarily stems from its interaction with specific enzymes and receptors. Notably, it has been identified as a tyrosinase inhibitor , which is significant in the context of melanin production. Tyrosinase plays a critical role in various skin pigmentation disorders and neurodegenerative diseases, such as Parkinson's disease. The compound's ability to inhibit tyrosinase may offer therapeutic avenues for treating these conditions .

In Vitro Studies

In vitro studies have demonstrated that compounds containing the 3-chloro-4-fluorophenyl moiety exhibit enhanced inhibitory effects on tyrosinase activity. For instance, research involving Agaricus bisporus tyrosinase (AbTYR) showed that the presence of this moiety improves binding affinity and inhibitory potency compared to other reference compounds .

Antimicrobial Activity

Preliminary investigations suggest that this compound may also possess antimicrobial properties. This is particularly relevant in agricultural applications where it could serve as a pesticide or fungicide .

Case Study 1: Tyrosinase Inhibition

A study focused on synthesizing new derivatives incorporating the 3-chloro-4-fluorophenyl fragment revealed promising results in inhibiting tyrosinase. The docking analysis indicated that these derivatives had higher potency than traditional inhibitors, suggesting their potential use in cosmetic formulations aimed at reducing hyperpigmentation .

Case Study 2: Agricultural Applications

Research into the agricultural applications of this compound highlighted its effectiveness as a pesticide. A formulation containing this compound showed significant efficacy against various plant pathogens, demonstrating its potential utility in crop protection strategies .

Comparative Analysis of Biological Activities

| Activity | Mechanism | Potential Applications |

|---|---|---|

| Tyrosinase Inhibition | Competitive inhibition at the catalytic site | Skin treatments, cosmetics |

| Antimicrobial Activity | Disruption of microbial cell function | Agricultural pesticides |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.